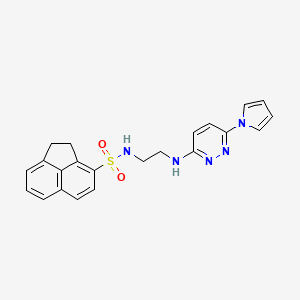

![molecular formula C25H30ClN3O4S B2368103 N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamid-hydrochlorid CAS No. 1396710-27-2](/img/structure/B2368103.png)

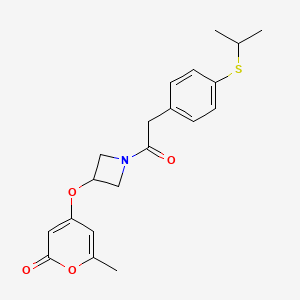

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamid-hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride” is a compound that is likely to be a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various substitutions and coupling reactions . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed based on their density, pKa, and other properties .Wissenschaftliche Forschungsanwendungen

Anti-Tuberkulose-Aktivität

Benzothiazol-Derivate, einschließlich der hier betrachteten Verbindung, haben vielversprechende Ergebnisse in der Behandlung von Tuberkulose gezeigt . Die inhibitorischen Konzentrationen dieser neu synthetisierten Moleküle wurden mit Standardreferenzmedikamenten verglichen, und die Benzothiazol-Derivate zeigten eine bessere Hemmungspotenz gegenüber M. tuberculosis .

Antibakterielle Aktivität

Benzothiazol-basierte Verbindungen wurden synthetisiert und auf ihre antibakterielle Aktivität hin untersucht . Diese Verbindungen zeigten eine signifikante Aktivität gegen verschiedene Bakterienstämme, darunter Staphylococcus aureus und E. coli .

Antifungal-Aktivität

Neben ihren antibakteriellen Eigenschaften zeigten Benzothiazol-Derivate auch antifungale Aktivität . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antimykotika.

Antivirale Aktivität

Benzothiazol-Derivate haben sich als potenzielle antivirale Mittel gezeigt . Dies eröffnet eine neue Möglichkeit für die Entwicklung antiviraler Medikamente unter Verwendung von Benzothiazol als Kernstruktur.

Neuroprotektive Aktivität

Thiazol-Derivate, zu denen auch Benzothiazol gehört, haben neuroprotektive Wirkungen gezeigt . Dies deutet darauf hin, dass sie zur Behandlung neurodegenerativer Erkrankungen eingesetzt werden könnten.

Antineoplastische Aktivität

Benzothiazol und seine Derivate wurden in vielen potenziell biologisch aktiven Verbindungen gefunden, darunter antineoplastische Medikamente . Dies zeigt ihren potenziellen Einsatz in der Krebstherapie.

Wirkmechanismus

Target of Action

The primary targets of this compound are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . This leads to a decrease in the inflammatory response.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in inflammation. This is achieved by inhibiting the production of prostaglandins, which are key mediators of inflammation .

Zukünftige Richtungen

Thiazoles have been the subject of much research in recent decades due to their diverse biological activities . Future research may continue to explore new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Eigenschaften

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4S.ClH/c1-16-8-9-17(2)23-21(16)26-25(33-23)28(11-10-27-12-14-30-15-13-27)24(29)22-18(3)31-19-6-4-5-7-20(19)32-22;/h4-9,18,22H,10-15H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEJXFWWFADBNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)N(CCN3CCOCC3)C4=NC5=C(C=CC(=C5S4)C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate](/img/structure/B2368022.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2368023.png)

![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2368028.png)

![N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2368029.png)

![3-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2368033.png)

![3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2368034.png)

![2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2368040.png)

![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)

![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2368043.png)